Disodium 2-ethylhexyl phosphate

Beschreibung

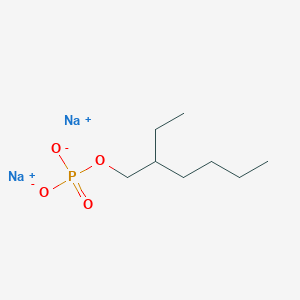

Disodium 2-ethylhexyl phosphate (CAS RN: 15505-13-2) is an anionic surfactant classified under branched alkyl phosphate salts. Its molecular formula is C₈H₁₇Na₂O₄P, with a molecular weight of 254.17 g/mol . The compound is characterized by its high water solubility, stability under neutral conditions, and hydrolysis in strongly acidic environments. It is widely used in industrial applications such as emulsification, detergents, and chemical synthesis due to its surfactant properties .

Eigenschaften

CAS-Nummer |

13492-25-6 |

|---|---|

Molekularformel |

C8H17Na2O4P |

Molekulargewicht |

254.17 g/mol |

IUPAC-Name |

disodium;2-ethylhexyl phosphate |

InChI |

InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI-Schlüssel |

NIFGJMWDJOVFPC-UHFFFAOYSA-L |

SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |

Andere CAS-Nummern |

68186-64-1 15505-13-2 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive; Irritant |

Synonyme |

disodium 2-ethylhexyl phosphate |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Disodium 2-ethylhexyl phosphate is an organophosphorus compound characterized by its dual alkyl chains and negatively charged phosphate group. Its molecular formula is , which contributes to its surfactant properties and ability to form micelles in solution.

Extraction Applications

NaDEHP is prominently used in the extraction of metal ions from aqueous solutions. Its effectiveness in this role has been demonstrated through various studies:

- Metal Ion Extraction: NaDEHP has been utilized for the selective extraction of metal ions such as cobalt (Co) and aluminum (Al) from nitrate solutions. The extraction process is influenced by pH levels, with specific stoichiometric ratios observed during metal ion recovery .

- Microemulsions: Research indicates that NaDEHP can form stable microemulsions when combined with di-(2-ethylhexyl) phosphoric acid (D2EHPA) and decane, enhancing its extraction capabilities . These microemulsions facilitate the transport of metal ions across phase boundaries.

| Metal Ion | Extraction Method | Optimal pH | Stoichiometry |

|---|---|---|---|

| Co(II) | Microemulsion | 5 - 6 | 2:1 (D2EHPA:Co) |

| Al(III) | Microemulsion | 4 - 5 | 3:1 (D2EHPA:Al) |

Surfactant Applications

NaDEHP acts as an effective surfactant in various chemical processes:

- Micellar Electrokinetic Chromatography (MEKC): Studies have shown that NaDEHP can be used as a pseudostationary phase in MEKC for the separation of alkyl phenyl ketones. Its aggregation number and critical micelle concentration make it suitable for enhancing separation efficiency .

- Stability and Performance: The surfactant properties of NaDEHP allow it to stabilize emulsions and enhance solubility, making it valuable in formulations for textile treatments and dye applications .

Deep Eutectic Solvents (DES)

Recent research has explored the use of NaDEHP in creating hydrophobic deep eutectic solvents:

- Hydrophobic DES: A new formulation involving NaDEHP and trioctylphosphine oxide (TOPO) has been developed, showcasing unique properties such as lower viscosity and enhanced solubility for organic compounds. This solvent system is particularly useful for extracting hydrophobic compounds from complex mixtures .

- Characterization Studies: Characterization techniques such as FT-IR spectroscopy have revealed significant interactions between NaDEHP and TOPO, indicating potential for further applications in separation technologies .

Case Study 1: Metal Ion Recovery

In a controlled study, NaDEHP was employed to extract Co(II) ions from an aqueous solution using a microemulsion system. The results indicated that varying pH levels significantly affected the extraction efficiency, demonstrating a maximum recovery rate of 95% at pH 5.5.

Case Study 2: Textile Treatment

NaDEHP was incorporated into a textile treatment formulation aimed at enhancing dye uptake. The treated fabrics exhibited improved color strength and wash fastness compared to untreated samples, underscoring its effectiveness as a surfactant.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl)hydrogen phosphate (DEHPA)

- Molecular Formula : C₁₆H₃₅O₄P (MW: 322.42 g/mol) .

- Applications : Primarily employed as a solvent extraction agent for separating metal ions (e.g., indium, gallium) in hydrometallurgy .

- Key Differences: DEHPA lacks sodium counterions, making it lipophilic and suitable for organic-phase extractions, unlike the water-soluble disodium derivative. DEHPA’s dual 2-ethylhexyl groups enhance its affinity for nonpolar substrates, whereas the disodium salt’s single ethylhexyl group and ionic nature favor aqueous systems .

Tris(2-ethylhexyl) Phosphate (TEHP)

- Molecular Formula : C₂₄H₅₁O₄P (MW: 434.63 g/mol) .

- Applications : Flame retardant in plastics and rubbers; detected in environmental samples due to leaching from consumer products .

- Key Differences: TEHP’s three ethylhexyl groups increase its molecular weight and lipophilicity, leading to environmental persistence. Biodegradation studies show TEHP breaks down into mono- and di-esters, whereas disodium 2-ethylhexyl phosphate hydrolyzes into phosphoric acid and 2-ethylhexanol under acidic conditions .

Diphenyl 2-Ethylhexyl Phosphate

- Molecular Formula : C₂₀H₂₅O₄P (MW: 368.38 g/mol) .

- Applications : Plasticizer in PVC and other polymers; associated with endocrine-disrupting effects .

- Key Differences: The phenyl groups in this compound enhance its stability and resistance to hydrolysis compared to this compound.

Functional and Environmental Comparisons

Solubility and Reactivity

Toxicity and Environmental Impact

- Its breakdown product, 2-ethylhexanol, is a known irritant .

- Diphenyl derivatives : Linked to adipogenic and endocrine-disrupting effects in humans, with higher chronic toxicity risks .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The primary route involves reacting phosphorus oxychloride (POCl₃) with 2-ethylhexanol in a 1:1.5–2.5 molar ratio under controlled temperatures (0–70°C). The reaction proceeds via a two-step mechanism:

Catalytic System Optimization

A composite catalyst comprising aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate (NH₄VO₃) enhances reaction efficiency:

Table 1: Typical Reaction Conditions and Outcomes

Industrial-Scale Implementation

A 1000L reactor process detailed in patent CN105440072A achieves 98.76% yield using:

-

POCl₃ : 100 kg

-

2-Ethylhexanol : 127 kg

-

Catalyst : 0.1 kg composite mixture.

HCl gas is continuously removed via vacuum to shift equilibrium toward product formation.

Phosphorus Trichloride Chlorination-Hydrolysis Method

Synthetic Pathway

An alternative method employs phosphorus trichloride (PCl₃) as the phosphorus source:

-

Initial esterification : PCl₃ reacts with 2-ethylhexanol (1:3 molar ratio) at 10–15°C to form tri(2-ethylhexyl) phosphite.

-

Chlorination : Gaseous Cl₂ oxidizes the phosphite to di(2-ethylhexyl) phosphorochloridate, monitored via platinum-calomel electrode (880–910 mV).

-

Hydrolysis : Water at 80–100°C converts the intermediate to DEHPA, followed by NaOH neutralization.

Critical Process Controls

Table 2: Comparative Analysis of PCl₃ vs. POCl₃ Methods

Neutralization and Purification

Sodium Salt Formation

DEHPA is converted to disodium salt using NaOH in a 2:1 molar ratio (acid:base). Key considerations:

Post-Synthesis Processing

-

Washing : Sequential water/ethanol washes remove unreacted alcohols.

-

Distillation : Vacuum distillation at 1.33 kPa (10 mmHg) removes 2-ethylhexyl chloride byproducts.

-

Filtration : 100–200 µm cartridges eliminate particulate contaminants.

Industrial Validation and Scalability

Both methods are implemented commercially, with the POCl₃ route favored for continuous production. Patent CN105440072A reports a 40% reduction in energy costs compared to legacy methods, attributing this to the composite catalyst system. The PCl₃ method remains relevant for facilities with existing chlorination infrastructure .

Q & A

Q. What methods are recommended to determine the solubility of Disodium 2-ethylhexyl phosphate in different solvents?

- Methodological Answer : Solubility can be assessed via gravimetric analysis. Dissolve a known mass of the compound in solvents (e.g., water, ethanol) under controlled temperature (25°C ± 1°C). After saturation, filter undissolved residue, dry, and weigh. Calculate solubility as . Evidence confirms solubility in water and ethanol . For polar aprotic solvents (e.g., DMF), use UV-Vis spectroscopy to detect saturation points via absorbance calibration curves.

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor hydrolysis kinetics using:

- Ion Chromatography (IC) : Quantify free phosphate ions released over time.

- pH-Stat Titration : Track acid/base consumption in real-time.

Stability decreases in strong acidic conditions (pH < 2), as hydrolysis generates 2-ethylhexanol and phosphoric acid derivatives .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 2-ethylhexyl group and phosphate moiety. Compare chemical shifts with reference spectra (e.g., δ 0.8–1.6 ppm for alkyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (210 nm) to resolve impurities. Validate using certified reference materials.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects molecular ion peaks at m/z 254.17 (CHNaOP) .

Q. How can researchers design experiments to study the surfactant behavior of this compound in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination :

Use conductivity measurements (for ionic surfactants) or surface tension via Du Noüy ring method. Plot property vs. log concentration; CMC is the inflection point. - Dynamic Light Scattering (DLS) : Measure micelle size distribution at concentrations above CMC.

- Zeta Potential Analysis : Assess colloidal stability in presence of electrolytes (e.g., NaCl).

The compound’s branched alkyl chain reduces CMC compared to linear analogs, enhancing micelle formation in hard water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.